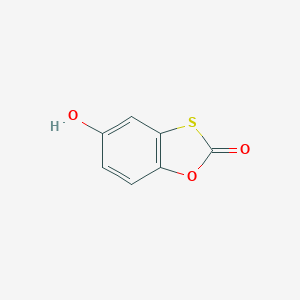

5-Hydroxy-1,3-benzoxathiol-2-one

Description

Properties

IUPAC Name |

5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSYJLOFQVPBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228075 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-56-0 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-Hydroxy-1,3-benzoxathiol-2-one, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms.

Core Properties and Characteristics

This compound (CAS No: 7735-56-0) is a beige crystalline solid.[1] Its core structure consists of a benzene ring fused to an oxathiolone ring, with a hydroxyl group at the 5-position. This phenolic hydroxyl group is a key determinant of its chemical reactivity and biological activity.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄O₃S | [2] |

| Molecular Weight | 168.17 g/mol | [2] |

| CAS Number | 7735-56-0 | [2] |

| Appearance | Beige crystalline solid | [1] |

| Melting Point | 173-175 °C | [2] |

| Boiling Point | 375.4±44.0 °C (Predicted) | |

| Water Solubility | 12061 mg/L (Predicted) | [3] |

| Topological Polar Surface Area | 71.8 Ų | |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Solubility Profile

Qualitative solubility data for the isomeric 6-hydroxy-1,3-benzoxathiol-2-one suggests that the 5-hydroxy isomer is likely insoluble in water but soluble in various organic solvents.

| Solvent | Solubility |

| Water | Insoluble |

| 95% Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Propylene Glycol | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Isopropanol | Soluble |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorption bands corresponding to its key functional groups. A strong carbonyl (C=O) stretching band is observed at approximately 1742 cm⁻¹, a frequency characteristic of the strained five-membered cyclic carbonate ring.[4] For substituted analogs, a strong intramolecular hydrogen bonding band from the hydroxyl group has been noted around 3200 cm⁻¹.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3200 | Strong | O-H Stretch | Phenolic Hydroxyl |

| ~1742 | Strong | C=O Stretch | Cyclic Carbonate |

| ~1620, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1270, ~1030 | Strong | C-O-C Stretch | Aryl Ether Moiety |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While a complete assigned spectrum for the title compound is not readily published, data from its 13C spectrum and related analogs allow for the following predicted assignments.

¹³C NMR Chemical Shifts (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | ~170 - 185 |

| C-OH | ~150 - 155 |

| C-O | ~140 - 145 |

| C-S | ~115 - 120 |

| Ar-CH (x3) | ~110 - 130 |

¹H NMR Chemical Shifts (Predicted)

The aromatic protons (H-4, H-6, H-7) are expected to appear in the range of 6.5-7.5 ppm. The phenolic hydroxyl proton signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (x3) | ~6.5 - 7.5 | m |

| -OH | Variable | br s |

Synthesis and Experimental Protocols

Several synthetic routes to 5-hydroxy-1,3-benzoxathiol-2-ones have been reported. The most common and efficient method is a one-step synthesis from readily available quinones and thiourea.[6]

One-Step Synthesis from p-Benzoquinone and Thiourea

This procedure involves the reaction of a quinone with thiourea in an acidic medium. The reaction proceeds through the formation of an intermediate S-(2,5-dihydroxyaryl)thiouronium salt, which then cyclizes to form the final product.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Solution A: Dissolve p-benzoquinone (0.1 mol) in 100 mL of glacial acetic acid.

-

Solution B: Dissolve thiourea (0.1 mol) in 50 mL of 2M hydrochloric acid.[7]

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, add Solution B (thiourea solution).

-

Slowly add Solution A (p-benzoquinone solution) to the stirred thiourea solution at room temperature.[7]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

-

Cyclization:

-

Heat the reaction mixture on a steam bath for 1 hour. The initially precipitated thiouronium salt will redissolve.[7]

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The product will crystallize from the solution.

-

Dilute the mixture with 50 mL of water to ensure complete precipitation.[5]

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

The product is often pure enough for most purposes, but can be recrystallized from aqueous ethanol if necessary.[5]

-

Caption: One-step synthesis workflow for this compound.

Biological Activity and Mechanisms of Action

Derivatives of 1,3-benzoxathiol-2-one are recognized as important pharmacophores with a diverse range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antimycotic effects.[8]

Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its phenolic hydroxyl group. Phenolic compounds can act as potent free radical scavengers through a hydrogen atom transfer (HAT) mechanism.[9] The hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable phenoxyl radical, which is resonance-stabilized.[10] This action can interrupt the propagation of oxidative chain reactions.

Furthermore, phenolic compounds may exert indirect antioxidant effects by modulating cellular signaling pathways. They can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[11]

Caption: General antioxidant mechanism of phenolic compounds like this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of many heterocyclic compounds are linked to the inhibition of key enzymes in the inflammatory cascade. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] While direct studies on this compound are limited, its structural class suggests it may act as a COX inhibitor. Inhibition of COX-2, which is induced at sites of inflammation, would reduce the production of prostaglandins that mediate pain and swelling.[13]

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

References

- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 7735-56-0 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling [mdpi.com]

- 12. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

5-Hydroxy-1,3-benzoxathiol-2-one CAS number

An In-Depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one

CAS Number: 7735-56-0

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical research. The document details its chemical and physical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

Compound Properties

This compound is a beige crystalline solid.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7735-56-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄O₃S | [1][2][3] |

| Molecular Weight | 168.17 g/mol | [1][2][3] |

| Melting Point | 173-175 °C | [3] |

| Boiling Point (Predicted) | 375.4±44.0 °C | [3] |

| Appearance | Beige crystalline | [1] |

| Purity | ≥ 95% (LCMS) | [1] |

| Synonyms | 5-Hydroxy-benzo[1][6]oxathiol-2-one | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis

A prevalent and efficient method for synthesizing this compound is the one-step reaction of quinones with thiourea in an acidic medium.[7][8][9] This approach is valued for its simplicity and good yields.[7] The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from p-Benzoquinone

This protocol outlines the synthesis of this compound from p-benzoquinone and thiourea.[6][7]

Materials and Reagents:

-

p-Benzoquinone (0.1 mol, 10.8 g)

-

Thiourea (0.1 mol, 7.6 g)

-

Glacial Acetic Acid (100 mL)

-

2M Hydrochloric Acid (50 mL)

-

Ethanol or Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Steam bath

-

Vacuum filtration apparatus

Procedure:

-

Preparation of Reagents:

-

Reaction:

-

Work-up and Purification:

Biological Activities and Applications

This compound and its derivatives are recognized as important pharmacophores with a range of biological activities.[10][11]

-

Antioxidant and Anti-inflammatory Properties: The compound exhibits antioxidant and anti-inflammatory characteristics, making it a candidate for therapeutic agents aimed at combating conditions related to oxidative stress.[1][10][11] Its ability to scavenge free radicals is a key aspect of its antioxidant potential.[1]

-

Pharmaceutical Development: It serves as a crucial building block and precursor in the synthesis of various pharmaceuticals.[1] Derivatives of 1,3-benzoxathiol-2-one have been investigated for antibacterial, antimycotic, and antitumor activities.[11][12]

-

Organic Synthesis: In chemical research, it is a versatile intermediate for creating more complex molecules, particularly heterocyclic compounds, through reactions like nucleophilic substitutions and cyclizations.[1]

Potential Mechanism of Action in Cancer Cells

While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on related furanone derivatives with anticancer properties have shown mechanisms involving the downregulation of survivin and the activation of caspase-3, leading to apoptosis.[13] A potential signaling pathway based on this mechanism is illustrated below.

Caption: Potential apoptotic pathway influenced by benzoxathiolone derivatives in cancer cells.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 7735-56-0 [m.chemicalbook.com]

- 4. This compound (7735-56-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. datapdf.com [datapdf.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one

This document provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. It details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, serving as a critical resource for its application in research and pharmaceutical development.

Chemical Identity and Properties

This compound, with the CAS number 7735-56-0, is a beige crystalline solid.[1] It is a key intermediate in organic synthesis and is recognized for its antioxidant and anti-inflammatory characteristics.[2][3][4] The core structure consists of a benzene ring fused to an oxathiolone ring, with a hydroxyl group substituted at the 5-position.

Image: Chemical structure of this compound.

(Note: This is a placeholder image. The actual chemical structure is well-defined by its IUPAC name and SMILES notation in the table below.)

(Note: This is a placeholder image. The actual chemical structure is well-defined by its IUPAC name and SMILES notation in the table below.)

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 7735-56-0 | [1][5] |

| Molecular Formula | C₇H₄O₃S | [1][5][6] |

| Molecular Weight | 168.17 g/mol | [1][5][6] |

| Appearance | Beige crystalline solid | [1] |

| Melting Point | 173-176 °C | [5][7] |

| Purity | ≥ 95% (LCMS) | [1] |

| IUPAC Name | This compound | |

| InChI Key | HDSYJLOFQVPBJM-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | C1=CC2=C(C=C1O)SC(=O)O2 | [8] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Synthesis of this compound

The most prominent and efficient method for synthesizing this compound is a one-step reaction between a suitable quinone and thiourea in an acidic medium.[2][9][10] This reaction is characterized by high yields and a straightforward procedure. The general mechanism involves the nucleophilic addition of thiourea to the quinone, followed by intramolecular cyclization to form the benzoxathiolone ring system. For the parent compound, p-benzoquinone is the required starting material.[10]

The following diagram illustrates the key steps in the one-step synthesis of this compound from p-benzoquinone and thiourea.

References

- 1. Naturally occurring small molecules with dual effect upon inflammatory signaling pathways and endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the NRF2/HO-1 Antioxidant Pathway in FLT3-ITD-Positive AML Enhances Therapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, chemical properties, and diverse biological activities of this scaffold. Detailed experimental protocols for key synthetic routes and biological assays are presented, alongside tabulated quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates critical biological pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the compound's mechanism of action and practical application in research. This document aims to serve as an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,3-benzoxathiol-2-one core.

Introduction

The 1,3-benzoxathiol-2-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2] The presence of the hydroxyl group at the 5-position, in particular, offers a key site for derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity. This guide will delve into the core aspects of this compound, providing a foundational understanding for its application in drug discovery and development.

Synthesis of this compound and its Derivatives

The most common and efficient method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones is the one-step reaction of quinones with thiourea in an acidic medium.[3] This method is characterized by high yields and relatively simple purification procedures.

General One-Step Synthesis from Quinones and Thiourea

The reaction proceeds through the formation of an intermediate S-(2,5-dihydroxyaryl)thiouronium salt, which then cyclizes to the corresponding this compound.[3]

References

An In-Depth Technical Guide on the Core Mechanism of Action of 5-Hydroxy-1,3-benzoxathiol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound with demonstrated antioxidant and anti-inflammatory properties.[1][2] While direct and comprehensive experimental validation for its specific molecular mechanism is not extensively documented in publicly available literature, its structural features and the known activities of related benzoxathiolone derivatives strongly suggest a mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide delineates this proposed mechanism, provides detailed experimental protocols for its validation, and presents templates for data quantification and visualization to aid researchers in the study of this and similar compounds.

Proposed Core Mechanism of Action: Activation of the Keap1-Nrf2 Pathway

The primary proposed mechanism of action for this compound is the activation of the Nrf2-mediated antioxidant response. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, playing a crucial role in cellular defense against oxidative and electrophilic stress.[3][4]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as an adapter protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[4][5]

This compound, likely acting as an electrophile, is hypothesized to react with specific cysteine residues on Keap1. Keap1 is rich in reactive cysteine residues that function as sensors for oxidative and electrophilic stress.[6][7] Modification of these cysteines by electrophilic compounds such as this compound is proposed to induce a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.

This disruption of the Keap1-Nrf2 interaction leads to the stabilization and accumulation of Nrf2 in the cytoplasm. Subsequently, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf). This Nrf2-sMaf complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3]

The downstream targets of Nrf2 include a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.[8] The upregulation of these genes constitutes the cellular antioxidant response, which is the basis for the observed antioxidant and anti-inflammatory effects of compounds like this compound.

Data Presentation: Quantifying the Activity of this compound

Table 1: In Vitro Keap1-Nrf2 Interaction Assay

This table should be used to present data from assays that measure the direct inhibition of the Keap1-Nrf2 protein-protein interaction.

| Compound | Assay Type | IC50 (µM) | Notes |

| This compound | Fluorescence Polarization | Data to be determined | |

| Sulforaphane (Illustrative) | Fluorescence Polarization | 2.1 | Covalent modification of Keap1 |

Table 2: Cellular Nrf2 Activation Assays

This table is for presenting data from cell-based assays that measure the activation of the Nrf2 pathway.

| Compound | Assay Type | Cell Line | EC50 (µM) | Max Fold Induction |

| This compound | ARE-Luciferase Reporter | HepG2 | Data to be determined | Data to be determined |

| Sulforaphane (Illustrative) | ARE-Luciferase Reporter | HepG2 | ~5 | ~10 |

Table 3: Target Gene Expression Analysis

This table should be used to summarize the results from quantitative PCR (qPCR) experiments measuring the fold change in the expression of Nrf2 target genes.

| Target Gene | Treatment | Concentration (µM) | Fold Change (vs. Vehicle) |

| HMOX1 | This compound | e.g., 10 | Data to be determined |

| NQO1 | This compound | e.g., 10 | Data to be determined |

| HMOX1 | Sulforaphane (Illustrative) | 10 | ~8 |

| NQO1 | Sulforaphane (Illustrative) | 10 | ~6 |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.

Western Blot for Nrf2 Nuclear Translocation

This experiment aims to visualize the accumulation of Nrf2 in the nucleus upon treatment with the compound.

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HepG2 or HaCaT) in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Sulforaphane).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash the cells with ice-cold PBS and harvest by scraping.

-

Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's protocol) to separate the nuclear and cytoplasmic fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of both fractions using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

To ensure the purity of the fractions, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

ARE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

-

Cell Culture and Transfection:

-

Seed cells (e.g., HepG2) in a 96-well plate.

-

Transfect the cells with a plasmid containing a luciferase gene driven by an ARE promoter. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with a range of concentrations of this compound for a specified duration (e.g., 12-24 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the ARE-luciferase activity to the control reporter activity.

-

Calculate the fold induction relative to the vehicle-treated control.

-

Plot the fold induction against the compound concentration to determine the EC50 value.

-

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This method measures the mRNA expression levels of Nrf2 target genes to confirm the transcriptional activation of the pathway.

-

Cell Culture and Treatment:

-

Treat cells with this compound as described for the Western blot experiment.

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Determine the fold change in gene expression in treated cells compared to vehicle-treated cells.

-

Conclusion

The available evidence strongly points towards the activation of the Keap1-Nrf2 signaling pathway as the core mechanism of action for this compound. Its electrophilic nature likely facilitates the modification of Keap1, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes. This guide provides a framework for the systematic investigation and confirmation of this proposed mechanism. The detailed experimental protocols and data presentation templates are intended to assist researchers in generating robust and comparable data, which will be crucial for the further development of this compound and related compounds as potential therapeutic agents. Further research is warranted to obtain specific quantitative data for this compound to fully elucidate its pharmacological profile.

References

- 1. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protection against electrophile and oxidant stress by induction of the phase 2 response: Fate of cysteines of the Keap1 sensor modified by inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Dossier: 5-Hydroxy-1,3-benzoxathiol-2-one

An In-depth Guide for Researchers and Drug Development Professionals

**Abstract

This document provides a comprehensive technical overview of 5-Hydroxy-1,3-benzoxathiol-2-one, a heterocyclic compound with significant potential in pharmaceutical and chemical research. It details the molecule's physicochemical properties, including its molecular weight, and presents a standardized experimental protocol for its synthesis. Furthermore, this guide explores the compound's established biological activities, focusing on its role as an antioxidant and its implications in related therapeutic pathways. Visual diagrams are provided to illustrate key processes and relationships, offering a valuable resource for professionals engaged in drug discovery and development.

Core Molecular and Physical Properties

This compound is a beige crystalline solid.[1] Its fundamental properties are crucial for its application in research and synthesis. The molecular formula of the compound is C₇H₄O₃S.[1][2][3][4][5] Based on this formula, the calculated molecular weight is 168.17 g/mol .[1][2][3]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 168.17 g/mol | [1][2][3] |

| Molecular Formula | C₇H₄O₃S | [1][2][3][4][5] |

| CAS Number | 7735-56-0 | [1][2] |

| Melting Point | 173-175 °C | [6] |

| Boiling Point (Predicted) | 375.4±44.0 °C | [6] |

| Purity | ≥ 95% (LCMS) | [1][3] |

| Appearance | Beige crystalline | [1] |

| Topological Polar Surface Area | 71.8 Ų | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Hydrogen Bond Donor Count | 1 | [7] |

Synthesis Protocol: One-Step Reaction from Quinone and Thiourea

A robust and efficient one-step synthesis method for 5-Hydroxy-1,3-benzoxathiol-2-ones involves the reaction of readily available quinones with thiourea.[8][9] This procedure is characterized by high yields and a straightforward protocol.

Experimental Methodology:

-

Solution Preparation:

-

Prepare a solution of thiourea in aqueous hydrochloric acid.

-

Prepare a separate solution of a suitable quinone precursor in glacial acetic acid.

-

-

Reaction:

-

Isolation and Purification:

-

Allow the reaction mixture to cool. The product, this compound, will crystallize from the solution.

-

The crystallized product is typically of high purity and can be collected via filtration.

-

The general workflow for this synthesis is depicted below.

Biological Activity and Signaling Pathway Implications

The 1,3-benzoxathiol-2-one scaffold is recognized as an important pharmacophore, and its derivatives exhibit a range of biological activities, including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties.[10][11][12]

Antioxidant and Anti-inflammatory Activity:

This compound is noted for its antioxidant characteristics, primarily its ability to scavenge free radicals.[1] This positions it as a compound of interest for addressing conditions related to oxidative stress.[1] Its anti-inflammatory potential further suggests its utility as a precursor in the development of drugs targeting inflammatory diseases.[1]

The mechanism of antioxidant action often involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS). This process helps to mitigate cellular damage caused by oxidative stress, which is implicated in a variety of pathological conditions.

The relationship between oxidative stress, the action of this compound, and the potential therapeutic outcomes can be visualized as follows.

Antimicrobial Properties:

This compound has also demonstrated antimicrobial properties, showing activity against Gram-positive bacteria and inhibiting the growth of Gram-negative bacteria.[3] It is suggested that this compound may inhibit the synthesis of proteins and DNA in these organisms.[3]

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its reactivity and stability make it a valuable precursor for creating more complex heterocyclic molecules.[1] The demonstrated biological activities of the benzoxathiolone core make this compound a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant drug discovery.[1][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 7735-56-0 [m.chemicalbook.com]

- 7. This compound (7735-56-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 5-Hydroxy-1,3-benzoxathiol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the compound 5-Hydroxy-1,3-benzoxathiol-2-one (CAS No. 7735-56-0). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by consolidating key analytical and procedural information.

Core Spectroscopic Data

While a complete set of publicly available, high-resolution spectroscopic data for this compound is limited, this section compiles the known data and provides expected values based on the analysis of its structural features and comparison with closely related analogues.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A notable feature is the strong carbonyl (C=O) stretch of the cyclic carbonate, which is reported to appear at approximately 1742 cm⁻¹[1].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3400-3200 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl |

| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| ~1742 | Strong | C=O Stretch | Cyclic Carbonate (Ester)[1] |

| ~1620, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1200-1000 | Strong | C-O Stretch | Aryl Ether & Carbonate |

| ~900-675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |

NMR Spectroscopy

¹H NMR (Proton NMR) - Expected Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-10.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.0-7.5 | Multiplet | 3H | Ar-H |

¹³C NMR (Carbon NMR) - Expected Chemical Shifts

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165-175 | C =O (Carbonate) |

| ~150-160 | Ar-C -OH |

| ~140-150 | Ar-C -O (Carbonate) |

| ~110-130 | Ar-C H & Ar-C -S |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. The expected molecular ion peak and potential fragmentation patterns are outlined below.

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 140 | [M-CO]⁺ |

| 112 | [M-CO-CO]⁺ or [M-C₂O₂]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and standard protocols for acquiring the spectroscopic data presented above.

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of p-benzoquinone with thiourea in an acidic medium.

Materials:

-

p-Benzoquinone

-

Thiourea

-

Glacial Acetic Acid

-

2M Hydrochloric Acid

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Preparation of Reagents:

-

Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.

-

Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.

-

Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Heat the reaction mixture on a steam bath for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture and collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold water.

-

Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.

-

Spectroscopic Analysis Protocols

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence. The number of scans will depend on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Vaporize the sample in the ion source.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.

-

-

Detection:

-

Detect the ions to generate the mass spectrum.

-

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on 5-Hydroxy-1,3-benzoxathiol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and cytotoxic properties are presented. The document also includes a summary of its known mechanism of action, with a focus on its interaction with the NF-κB signaling pathway. Quantitative data from the literature is summarized in tabular format, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound belongs to the benzoxathiolone class of compounds, which are recognized as important pharmacophores due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, antibacterial, and antitumor effects. The core structure, featuring a fused benzene, oxathiolone, and a hydroxyl group, provides a unique scaffold for chemical modifications to develop novel therapeutic agents. This guide aims to consolidate the current knowledge on this compound to support further research and development.

Discovery and Synthesis

The most widely adopted and efficient method for the synthesis of this compound is a one-step reaction between a quinone and thiourea in an acidic medium. This method is lauded for its simplicity and good yields.

Synthesis Data

The synthesis of this compound and its derivatives typically results in good to excellent yields. The following table summarizes representative data for the synthesis of the parent compound and a selection of its derivatives.

| Compound | Starting Quinone | Yield (%) | Melting Point (°C) | Reference |

| This compound | p-Benzoquinone | 87 | 161-162 | [1] |

| 4-Benzoyl-5-hydroxy-1,3-benzoxathiol-2-one | 2-Benzoyl-1,4-benzoquinone | ~70 | 138-140 | [2] |

| 4,6-Dimethyl-5-hydroxy-1,3-benzoxathiol-2-one | 2,6-Dimethyl-1,4-benzoquinone | ~95 | 205-206 | [1] |

Experimental Protocol: One-Step Synthesis

This protocol describes the general procedure for the synthesis of this compound from p-benzoquinone and thiourea.[1]

Materials:

-

p-Benzoquinone

-

Thiourea

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Ethanol (for recrystallization)

Procedure:

-

Prepare a solution of p-benzoquinone in glacial acetic acid.

-

Prepare a separate solution of thiourea in aqueous hydrochloric acid.

-

Mix the two solutions at room temperature with stirring.

-

Heat the reaction mixture on a steam bath for approximately one hour.

-

Cool the mixture to room temperature to allow the product to crystallize.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

Synthesis Workflow

Spectroscopic Characterization

The structure of this compound has been confirmed by various spectroscopic methods.

| Spectroscopy | Key Data | Reference |

| ¹³C NMR | Solvent: Polysol; TMS as reference. | [3] |

| IR (Vapor Phase) | C=O stretch characteristic of a five-membered cyclic carbonate. | [2] |

| ¹H NMR | Data for derivatives show characteristic aromatic proton signals. | [2] |

Biological Activities and Mechanism of Action

This compound and its derivatives have demonstrated a range of biological activities, with antioxidant and anti-inflammatory effects being prominent.

Antioxidant Activity

The antioxidant properties of this class of compounds are attributed to their ability to scavenge free radicals.[4]

4.1.1. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the different concentrations of the test compound or standard to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity based on the reduction in absorbance. The concentration that inhibits 50% of the DPPH radical (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[5]

Cytotoxic Activity

4.2.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][7][8][9]

Materials:

-

Adherent cancer cell line (e.g., HeLa, HCT-116)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of benzoxathiolone derivatives are linked to their ability to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway.[10] This pathway is a key regulator of the inflammatory response. Inhibition is thought to occur through the prevention of IκBα (Inhibitor of kappa B alpha) degradation, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[11]

References

- 1. datapdf.com [datapdf.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. chemimpex.com [chemimpex.com]

- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

One-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the efficient one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from readily available quinones and thiourea. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] This document outlines the synthetic pathway, provides detailed experimental protocols, presents key quantitative data, and visualizes the reaction mechanism and workflow.

Introduction

5-Hydroxy-1,3-benzoxathiol-2-ones are versatile scaffolds in drug discovery and development. The synthesis method described herein, reacting a quinone with thiourea in an acidic medium, is a well-established, rapid, and high-yielding route to a variety of substituted derivatives.[3][4] The reaction proceeds through the formation of an S-(2,5-dihydroxyaryl)thiouronium salt intermediate, which then cyclizes to the final product.[4] Understanding the influence of substituents on the quinone ring is crucial for directing the synthesis towards desired isomers and achieving optimal yields.

Reaction Mechanism and Pathway

The one-step synthesis proceeds via a two-stage mechanism. First, a nucleophilic addition of thiourea to the quinone ring occurs, followed by an acid-catalyzed cyclization and hydrolysis to yield the 5-hydroxy-1,3-benzoxathiol-2-one.

Depending on the substituents and reaction conditions, the intermediate S-(2,5-dihydroxyaryl)thiouronium salts and 5-hydroxy-2-imino-l,3-benzoxathioles can be isolated.[4]

Quantitative Data Summary

The yield and isomeric distribution of the products are highly dependent on the nature and position of substituents on the starting quinone, as well as the reaction conditions.

Table 1: Effect of Reaction Conditions on the Yield of this compound

This table summarizes the impact of varying the molar ratios of reactants and the type of acid used on the yield of the unsubstituted product from p-benzoquinone. A large excess of thiourea and a strong acid like hydrochloric acid are optimal.[3]

| Molar Ratio (Quinone:Thiourea:Acid) | Acid Used | Yield (%) |

| 1:1:1 | HCl | Low |

| 1:5:10 | HCl | Excellent |

| 1:5:10 | H₂SO₄ | Good |

| 1:5:10 | Trifluoroacetic Acid | Good |

| 1:5:10 | Acetic Acid | Low, impure |

| 1:5:0 | None | No reaction |

Table 2: Synthesis of Substituted 5-Hydroxy-1,3-benzoxathiol-2-ones

The reaction of monosubstituted quinones can lead to a mixture of 4-, 6-, and 7-substituted isomers. Disubstituted and trisubstituted quinones generally yield a single product.[4]

| Quinone Substituent(s) | Product Substituent(s) | Yield (%) | Melting Point (°C) |

| Unsubstituted | 5-Hydroxy | 92 | 174-175 |

| Methyl | 5-Hydroxy-6-methyl | 38 | 145-146 |

| Phenyl | 5-Hydroxy-6-phenyl | 98 | 181-182 |

| Isopropyl | 5-Hydroxy-6-isopropyl | 96 | 156.5-157.5 |

| 2,5-Dimethyl | 5-Hydroxy-4,7-dimethyl | 82 | 217-218 |

| Chloro | 5-Hydroxy-6-chloro | 90 | 174-175 |

| Acetyl | 5-Hydroxy-6-acetyl | 87 | 161-162 |

Table 3: Synthesis of 4-Acyl-5-hydroxy-1,3-benzoxathiol-2-ones

The reaction can be successfully applied to quinones bearing an electron-withdrawing acyl group, affording the corresponding 4-substituted products in good yields.[5]

| 2-Acyl-p-benzoquinone | 4-Acyl Product | Yield (%) | Melting Point (°C) |

| 2-Benzoyl | 4-Benzoyl-5-hydroxy | 75 | 168-169 |

| 2-(p-Toluoyl) | 5-Hydroxy-4-(p-toluoyl) | 78 | 175-176 |

| 2-(p-Methoxybenzoyl) | 5-Hydroxy-4-(p-methoxybenzoyl) | 80 | 182-183 |

| 2-(p-Chlorobenzoyl) | 4-(p-Chlorobenzoyl)-5-hydroxy | 72 | 190-191 |

| 2-(p-Fluorobenzoyl) | 4-(p-Fluorobenzoyl)-5-hydroxy | 70 | 185 (Decomp.) |

| 2-(2-Thienoyl) | 5-Hydroxy-4-(2-thienoyl) | 65 | 178-179 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the parent compound and a general procedure for substituted derivatives.

General Experimental Workflow

The overall process from reactant preparation to product purification is outlined below.

Synthesis of this compound (Unsubstituted)

This protocol is adapted from a well-established and efficient method.[3]

Reagents:

-

p-Benzoquinone: 10.8 g (0.1 mol)

-

Thiourea: 7.6 g (0.1 mol) - Note: An excess of thiourea, as shown in Table 1, is often beneficial.

-

Glacial Acetic Acid: 100 mL

-

2M Hydrochloric Acid: 50 mL

Procedure:

-

In a round-bottom flask, dissolve 10.8 g of p-benzoquinone in 100 mL of glacial acetic acid.

-

In a separate beaker, dissolve 7.6 g of thiourea in 50 mL of 2M hydrochloric acid.

-

While stirring the thiourea solution vigorously at room temperature, slowly add the p-benzoquinone solution.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Heat the reaction mixture on a steam bath for 1 hour.

-

Allow the mixture to cool to room temperature, during which the product will crystallize out of solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The product is often pure enough for many applications. For higher purity, recrystallize the crude product from ethanol or methanol.

General Procedure for Substituted Quinones

This procedure can be adapted for various substituted quinones based on the findings of Lau and Kestner.[4]

Procedure:

-

Prepare a solution of the substituted quinone (1 equivalent) in glacial acetic acid.

-

Prepare a solution of thiourea (5 equivalents) in aqueous hydrochloric acid (e.g., 2M, 10 equivalents).

-

Mix the two solutions as described in section 4.2.

-

Heat the mixture on a steam bath for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) if necessary.

-

Cool the reaction mixture and collect the crystalline product by filtration.

-

If a mixture of isomers is obtained, separation can be achieved by fractional crystallization or column chromatography.

Potential Applications in Drug Development

Derivatives of 1,3-benzoxathiol-2-one have demonstrated a wide array of pharmacological activities, making them attractive candidates for further investigation.

-

Anticancer Activity: Certain Schiff base derivatives of 6-hydroxy-benzo[d][3][6]oxathiol-2-one have shown promising cytotoxic activity against various cancer cell lines.[2]

-

Anti-inflammatory and Antioxidant Effects: The core structure is known to possess antioxidant and anti-inflammatory properties, potentially by scavenging free radicals.[7]

-

Enzyme Inhibition: Novel 1,3-benzoxathiol-2-one sulfonamides have been shown to inhibit the toxic activities of snake venoms, indicating potential as enzyme inhibitors.[8]

While specific signaling pathways for many of these compounds are still under investigation, their broad bioactivity suggests they may interact with multiple cellular targets. Further research is needed to elucidate the precise mechanisms of action to fully exploit their therapeutic potential.

Conclusion

The one-step reaction of quinones and thiourea provides a powerful and versatile method for synthesizing a diverse library of 5-hydroxy-1,3-benzoxathiol-2-ones. The reaction is generally high-yielding, uses readily available starting materials, and can be easily performed in a standard laboratory setting. The rich pharmacological profile of this scaffold presents significant opportunities for the discovery and development of new therapeutic agents. This guide provides the foundational knowledge for researchers to explore this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. pleiades.online [pleiades.online]

- 7. chemimpex.com [chemimpex.com]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Physicochemical Properties, Synthesis, and Biological Activities of 5-Hydroxy-1,3-benzoxathiol-2-one

Introduction

This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique molecular structure, incorporating a benzoxathiole core with a hydroxyl group, imparts a range of notable biological activities. These include antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This compound serves as a versatile precursor and a crucial building block in organic synthesis for the development of more complex molecules and novel therapeutic agents, including those targeting inflammatory diseases and various cancers.[1][5] This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for its synthesis, and its established biological significance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄O₃S | [1][2][6] |

| Molecular Weight | 168.17 g/mol | [1][2][6] |

| CAS Number | 7735-56-0 | [1][6] |

| Appearance | Beige crystalline solid | [1] |

| Melting Point | 173-175 °C | [6] |

| 112 °C (Predicted) | [7] | |

| Boiling Point | 375.4 ± 44.0 °C (Predicted) | [6] |

| 339 °C (Predicted) | [7] | |

| Water Solubility | 12061 mg/L (Predicted) | [7] |

| Purity (Commercial) | ≥ 95% (LCMS) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Experimental Protocols: Synthesis

A well-established and efficient method for the synthesis of this compound involves the reaction of a quinone with thiourea in an acidic medium.[8][9][10] This one-step synthesis is known for its excellent yields and the high purity of the resulting product.[8][9]

One-Step Synthesis from p-Benzoquinone and Thiourea

This protocol is adapted from methodologies described by Lau and Kestner, which detail the condensation reaction in an acidic environment.[8][9]

Materials and Reagents:

-

p-Benzoquinone

-

Thiourea

-

Glacial Acetic Acid

-

Hydrochloric Acid (2M)

-

Ethanol or Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or steam bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Ice bath

Procedure:

-

Preparation of Reagent Solutions:

-

Reaction:

-

Heating:

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath to facilitate the crystallization of the product.[8][10]

-

Collect the resulting precipitate by vacuum filtration.[10]

-

Wash the collected solid with cold water to remove any remaining acid and impurities.[10]

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol or methanol.[10]

-

-

Drying and Storage:

-

Dry the purified crystals under vacuum.

-

Store the final product, this compound, at 0 - 8 °C.[1]

-

Biological Activities and Applications

The unique chemical scaffold of this compound and its derivatives is responsible for a wide spectrum of biological activities, making it a compound of high interest in drug discovery.

-

Antioxidant and Anti-inflammatory Effects: The compound is recognized for its antioxidant properties, enabling it to scavenge free radicals.[1] This activity is a key factor in its potential application for developing treatments for conditions related to oxidative stress.[1] Its anti-inflammatory characteristics further position it as a valuable precursor for drugs targeting inflammatory diseases.[1][3][4]

-

Antimicrobial Activity: this compound has demonstrated antimicrobial properties, showing activity against Gram-positive bacteria and inhibiting the growth of Gram-negative bacteria.[2] Its mode of action is suggested to involve the inhibition of protein and DNA synthesis.[2] This makes it a candidate for the development of new antibacterial and antifungal agents.[2][3][4][5]

-

Role in Organic Synthesis: It serves as a fundamental building block in organic synthesis.[1] Its reactivity allows for its use in various chemical reactions to create more complex molecules and heterocyclic compounds, which are pivotal in medicinal chemistry.[1]

-

Pharmaceutical and Cosmetic Applications: Beyond its role as a precursor, its derivatives have been investigated as potential anticancer agents.[5] The skin-protective properties of the compound also make it a desirable ingredient in cosmetic formulations, particularly for anti-aging and skin rejuvenation products.[1]

Conclusion

This compound is a compound of considerable scientific value, characterized by its versatile chemical nature and significant biological activities. The availability of a straightforward and high-yield synthesis protocol enhances its accessibility for research purposes. Its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties provide a strong foundation for its exploration in the development of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for professionals engaged in leveraging the potential of this promising molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound CAS#: 7735-56-0 [m.chemicalbook.com]

- 7. This compound (7735-56-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-1,3-benzoxathiol-2-one and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This document details the core synthetic methodologies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes key processes through workflow and signaling pathway diagrams.

Core Synthesis and Mechanistic Overview

The primary and most efficient method for synthesizing 5-hydroxy-1,3-benzoxathiol-2-ones is the one-step reaction between a p-benzoquinone and thiourea in an acidic medium.[4] This reaction proceeds through a well-established mechanism involving three key steps:

-

1,4-Addition: The reaction is initiated by the 1,4-addition of thiourea to the protonated quinone, forming an S-(2,5-dihydroxyaryl)thiouronium salt intermediate.

-

Cyclization: This intermediate then undergoes intramolecular cyclization to form a 5-hydroxy-2-imino-1,3-benzoxathiole.

-

Hydrolysis: Finally, the imino intermediate is hydrolyzed to yield the desired this compound.

The nature and position of substituents on the quinone ring can influence the reaction's regioselectivity and yield.

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize the quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of Substituted 5-Hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea

| Starting Quinone | Substituent(s) | Product | Yield (%) | Melting Point (°C) | Reference |

| p-Benzoquinone | H | This compound | 87 | 161-162 | [4] |

| Toluquinone | CH₃ | 5-Hydroxy-7-methyl-1,3-benzoxathiol-2-one | 38 | 145-146 | [4] |

| 2,5-Dimethyl-p-benzoquinone | 4,7-di-CH₃ | 5-Hydroxy-4,7-dimethyl-1,3-benzoxathiol-2-one | 95 | 205-206 | [4] |

| 2-Phenyl-p-benzoquinone | 7-Ph | 5-Hydroxy-7-phenyl-1,3-benzoxathiol-2-one | 98 | 181-182 | [4] |

| 2-Chloro-p-benzoquinone | 7-Cl | 5-Hydroxy-7-chloro-1,3-benzoxathiol-2-one | 90 | 174-175 | [4] |

| 2-Acetyl-p-benzoquinone | 7-COCH₃ | 5-Hydroxy-7-acetyl-1,3-benzoxathiol-2-one | 72 | 159-160 | [4] |

| 2-Isopropyl-p-benzoquinone | 7-CH(CH₃)₂ | 5-Hydroxy-7-isopropyl-1,3-benzoxathiol-2-one | 96 | 156.5-157.5 | [4] |

| 2,6-Dimethyl-p-benzoquinone | 4,6-di-CH₃ | 5-Hydroxy-4,6-dimethyl-1,3-benzoxathiol-2-one | - | - | [5] |

Table 2: Synthesis of 4-Acyl-5-hydroxy-1,3-benzoxathiol-2-ones

| Starting Quinone | Substituent | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-Benzoyl-p-benzoquinone | 4-Benzoyl | 4-Benzoyl-5-hydroxy-1,3-benzoxathiol-2-one | 70 | 138-140 | [6] |

| 2-(o-Toluoyl)-p-benzoquinone | 4-(o-Toluoyl) | 4-(o-Toluoyl)-5-hydroxy-1,3-benzoxathiol-2-one | 68 | 156-158 | [6] |

| 2-(m-Toluoyl)-p-benzoquinone | 4-(m-Toluoyl) | 4-(m-Toluoyl)-5-hydroxy-1,3-benzoxathiol-2-one | 63 | 148-150 | [6] |

| 2-(p-Fluorobenzoyl)-p-benzoquinone | 4-(p-Fluorobenzoyl) | 4-(p-Fluorobenzoyl)-5-hydroxy-1,3-benzoxathiol-2-one | 80 | Decomp. | [6] |

| 2-Isobutyroyl-p-benzoquinone | 4-Isobutyroyl | 4-Isobutyroyl-5-hydroxy-1,3-benzoxathiol-2-one | 61 | 182-184 | [6] |

Experimental Protocols

General Protocol for the One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones

This procedure is a general method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from the corresponding p-benzoquinones and thiourea.[4]

Materials:

-

Substituted p-benzoquinone (1 equivalent)

-

Thiourea (excess, e.g., 2-3 equivalents)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (or other strong acid like Sulfuric Acid or Trifluoroacetic Acid)

-

Water

Procedure:

-

Preparation of Solutions:

-

Dissolve the substituted p-benzoquinone in glacial acetic acid.

-

Dissolve thiourea in a mixture of water and concentrated hydrochloric acid.

-

-

Reaction:

-

Combine the two solutions in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture on a steam bath for approximately 1 hour.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold water.

-

The product is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent such as ethanol.

-

Synthesis of 6-Hydroxy-5-nitrobenzo[d][1][5]oxathiol-2-one

This protocol describes the nitration of 6-hydroxybenzo[d][1][5]oxathiol-2-one.[1]

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Nitric Acid (HNO₃, 65%)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

Nitration:

-

Add 65% nitric acid dropwise to the cooled solution.

-

Allow the mixture to stir at room temperature for 2 hours.

-

-

Work-up:

-

Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the product as a yellow solid.

-

Mandatory Visualizations

Synthetic Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the underlying reaction mechanism.

Biological Signaling Pathways

This compound derivatives have shown promise as anticancer and antioxidant agents. The diagrams below illustrate the putative signaling pathways through which these compounds may exert their effects.

The anticancer activity of some derivatives is proposed to involve the induction of apoptosis.

The antioxidant activity is likely mediated through the scavenging of reactive oxygen species (ROS) and potentially through the activation of antioxidant response pathways.

References

- 1. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. datapdf.com [datapdf.com]

- 5. pleiades.online [pleiades.online]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 5-Hydroxy-1,3-benzoxathiol-2-one Antioxidant Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to assessing the antioxidant potential of 5-Hydroxy-1,3-benzoxathiol-2-one, a compound noted for its antioxidant properties.[1] Detailed protocols for the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are presented, along with methodologies for data analysis and interpretation. This application note is intended to provide researchers, scientists, and drug development professionals with a standardized framework for evaluating the antioxidant capacity of this and similar benzoxathiolone derivatives.

Introduction

This compound is a heterocyclic compound with a chemical structure that suggests potential for antioxidant activity. Its ability to scavenge free radicals makes it a compound of interest for applications in pharmaceuticals and dietary supplements aimed at mitigating oxidative stress.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of degenerative diseases.[2][3] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents.

Common in vitro assays for determining antioxidant activity include the DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[4] This document will focus on the DPPH assay, a straightforward and widely adopted method for screening antioxidant activity.[2]

Principle of the DPPH Assay

The DPPH assay is based on the reduction of the stable free radical DPPH. In its radical form, DPPH has a deep purple color with a characteristic absorbance maximum at approximately 517 nm.[5] When DPPH accepts an electron or hydrogen atom from an antioxidant, it is converted to a non-radical, yellow-colored form, DPPH-H.[6] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Specification |

| This compound | ≥98% purity |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Analytical grade |

| Methanol | HPLC grade |

| Ascorbic acid or Trolox | Positive control, ≥99% purity |

| 96-well microplates | Clear, flat-bottom |

| Microplate reader | Capable of absorbance measurement at 517 nm |

| Calibrated micropipettes | |

| Analytical balance |

Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[4]

-

Sample Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Sample Dilutions: Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.[7]

Assay Procedure

-

In a 96-well microplate, add 100 µL of each sample dilution to the designated wells.[7]

-

Add 100 µL of methanol to the blank wells.

-

To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells.[7]

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4][8][9]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[4][8]

Data Analysis

-

Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula:

% Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100[4]

-

Determine the IC50 value: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of inhibition against the corresponding sample concentrations.[4]

Data Presentation

The antioxidant activity of this compound is best presented by its IC50 value, with a lower IC50 indicating greater antioxidant capacity. This data should be compared with a standard antioxidant.

| Compound | IC50 (µg/mL) |

| This compound | To be determined experimentally |

| Ascorbic Acid (Positive Control) | To be determined experimentally |

Visualizations

Experimental Workflow

Caption: Workflow of the DPPH radical scavenging assay.

Potential Antioxidant Signaling Pathway

Antioxidants can influence cellular signaling pathways to protect against oxidative stress. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion